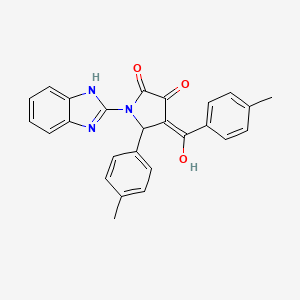![molecular formula C19H20N4O5S B11124192 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol](/img/structure/B11124192.png)
6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a tetrahydroquinoxaline dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions. The sulfonyl group is then introduced using sulfonyl chloride under basic conditions. Finally, the tetrahydroquinoxaline dione core is synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
Scientific Research Applications
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with molecular targets such as adrenergic receptors. The piperazine ring and methoxyphenyl group play crucial roles in binding to these receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like hypertension, depression, and anxiety .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities with the piperazine ring.
Urapidil: An antihypertensive agent with a similar mechanism of action involving adrenergic receptors.
Uniqueness
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C19H20N4O5S/c1-28-17-5-3-2-4-16(17)22-8-10-23(11-9-22)29(26,27)13-6-7-14-15(12-13)21-19(25)18(24)20-14/h2-7,12H,8-11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
DXTFURXIYSBZOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzotriazole](/img/structure/B11124109.png)

![methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11124141.png)
![N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124144.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11124146.png)
![N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11124150.png)

![3-allyl-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11124152.png)
![1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124155.png)
![N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11124161.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide](/img/structure/B11124166.png)
![4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11124168.png)
![2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11124173.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11124178.png)
